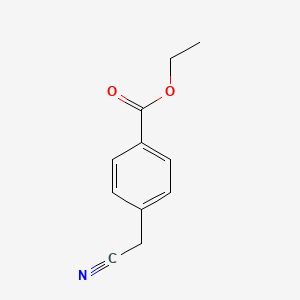

Ethyl 4-(cyanomethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(cyanomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZDJXZPSPNHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475297 | |

| Record name | ethyl 4-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83901-88-6 | |

| Record name | ethyl 4-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Ethyl 4-(cyanomethyl)benzoate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-(cyanomethyl)benzoate

Abstract

Ethyl 4-(cyanomethyl)benzoate is a valuable bifunctional molecule, incorporating both an ester and a nitrile group. This structure makes it a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, notably as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen.[1][2] This guide provides a comprehensive overview of a robust and widely-used method for its synthesis: the nucleophilic substitution of ethyl 4-(bromomethyl)benzoate with a cyanide salt. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and outline a full suite of characterization techniques to validate the product's identity and purity.

Strategic Approach to Synthesis

The synthesis of Ethyl 4-(cyanomethyl)benzoate is most efficiently achieved via a nucleophilic substitution reaction. The retrosynthetic analysis identifies ethyl 4-(halomethyl)benzoate and a cyanide source as the immediate precursors. The benzylic position of the starting material is activated towards nucleophilic attack, making this a favorable transformation.

The chosen forward synthesis involves the reaction of ethyl 4-(bromomethyl)benzoate with sodium cyanide. This is a classic SN2 (Substitution, Nucleophilic, Bimolecular) reaction. The cyanide anion (-:C≡N:) serves as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.[3][4]

Reaction Mechanism: The SN2 Pathway

The reaction proceeds via a concerted, single-step SN2 mechanism.[5]

-

Nucleophilic Attack: The carbon atom of the cyanide ion, possessing a lone pair of electrons and a negative charge, attacks the partially positive benzylic carbon atom (C-Br bond).[3]

-

Transition State: A high-energy transition state is formed where the cyanide ion is forming a new C-C bond simultaneously as the C-Br bond is breaking.

-

Displacement: The carbon-bromine bond cleaves heterolytically, with the bromide ion departing as the leaving group, taking the bonding electrons with it.

The use of a primary benzylic halide (ethyl 4-(bromomethyl)benzoate) strongly favors the SN2 pathway over the SN1 alternative, as there is minimal steric hindrance for the backside attack of the nucleophile and the formation of a primary carbocation is energetically unfavorable.[5]

Caption: The concerted SN2 mechanism for cyanation.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for robustness and clarity. Each step includes justifications rooted in chemical principles to ensure reproducibility and understanding.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight | Quantity | Notes |

| Ethyl 4-(bromomethyl)benzoate | 2524-51-8 | 229.07 g/mol | 10.0 g | Starting material. Handle in a fume hood. |

| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 g/mol | 2.5 g | EXTREMELY TOXIC . Handle with extreme care. |

| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | 150 mL | Reaction solvent. |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | 200 mL | Extraction solvent. |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | 100 mL | For washing. |

| Brine (Saturated NaCl Solution) | N/A | N/A | 100 mL | For washing. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | ~10 g | Drying agent. |

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of Ethyl 4-(cyanomethyl)benzoate.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-(bromomethyl)benzoate (10.0 g).

-

Reagent Addition: In a well-ventilated fume hood, carefully add absolute ethanol (150 mL) followed by sodium cyanide (2.5 g).

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer three times with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Scientist's Note: The aqueous washes remove unreacted sodium cyanide and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient (e.g., starting from 95:5) to afford the pure Ethyl 4-(cyanomethyl)benzoate as a colorless oil or low-melting solid.

Characterization and Data Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry provides a complete and self-validating picture of the final product.

Characterization Workflow Diagram

Caption: A logical workflow for the structural elucidation of the final product.

Expected Spectroscopic Data

The following tables summarize the expected data for Ethyl 4-(cyanomethyl)benzoate (C₁₁H₁₁NO₂; Molecular Weight: 189.21 g/mol ).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.05 | Doublet (d) | 2H | Aromatic (ortho to -COOEt) |

| ~ 7.45 | Doublet (d) | 2H | Aromatic (ortho to -CH₂CN) |

| ~ 4.40 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~ 3.80 | Singlet (s) | 2H | -CH₂ -CN |

| ~ 1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165.8 | C =O (Ester) |

| ~ 142.0 | Aromatic C (ipso to -CH₂CN) |

| ~ 132.0 | Aromatic C (ipso to -COOEt) |

| ~ 130.0 | Aromatic C H (ortho to -COOEt) |

| ~ 128.5 | Aromatic C H (ortho to -CH₂CN) |

| ~ 117.5 | C ≡N (Nitrile) |

| ~ 61.5 | -O-CH₂ -CH₃ |

| ~ 24.0 | -CH₂ -CN |

| ~ 14.3 | -O-CH₂-CH₃ |

Table 3: Predicted FTIR and Mass Spectrometry Data

| Technique | Value (cm⁻¹ or m/z) | Assignment |

| FTIR | ~ 2980 | C-H stretch (Aliphatic) |

| ~ 2250 | C≡N stretch (Nitrile) - Key diagnostic peak | |

| ~ 1720 | C=O stretch (Ester) - Key diagnostic peak | |

| ~ 1610, 1500 | C=C stretch (Aromatic) | |

| ~ 1280, 1100 | C-O stretch (Ester) | |

| MS (EI) | 189 | [M]⁺ (Molecular Ion) |

| 160 | [M - C₂H₅]⁺ | |

| 144 | [M - OCH₂CH₃]⁺ | |

| 116 | [M - COOC₂H₅]⁺ |

Safety and Handling

Extreme caution must be exercised when handling sodium cyanide. It is a highly toxic substance that is fatal if swallowed, inhaled, or absorbed through the skin.

-

Always work in a certified, high-flow chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).

-

Never allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.

-

All cyanide-containing waste must be quenched and disposed of according to institutional hazardous waste protocols.

Conclusion

The synthesis of Ethyl 4-(cyanomethyl)benzoate via the SN2 reaction of ethyl 4-(bromomethyl)benzoate is an efficient and reliable method for producing this valuable chemical intermediate. The procedure outlined in this guide, when coupled with the comprehensive characterization workflow, provides a robust framework for researchers to produce and validate this compound with a high degree of confidence. The causality-driven explanations for each experimental step are intended to empower scientists to not only replicate the procedure but also to adapt it based on a sound understanding of the underlying chemical principles.

References

-

PrepChem. (n.d.). Preparation of ethyl benzoate. Retrieved from PrepChem.com. [Link]

-

Frontana-Uribe, B. A., et al. (2019). Electrocatalytic Processes for the Valorization of CO2: Synthesis of Cyanobenzoic Acid Using Eco-Friendly Strategies. MDPI. [Link]

-

Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from Chemguide. [Link]

- CN105481707A. (2016). Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.

- CN105130846A. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method.

-

Vinogradov, A., & Woodward, S. (n.d.). Preparation of Ethyl 4-methylbenzoate. Organic Syntheses Procedure. [Link]

-

MolPort. (n.d.). Ethyl 4 Aminobenzoate Ir Spectrum Analysis. Retrieved from MolPort. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-cyanobenzoate. PubChem Compound Database. [Link]

-

Patsnap. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. Eureka. [Link]

-

Islam, S. M., et al. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. [Link]

-

Organic Syntheses, Inc. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

-

ChemTube3D. (n.d.). A Level Nucleophilic Substitution Cyanide + Ethyl Bromide. University of Liverpool. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 4-cyanobenzoate. NIST WebBook. [Link]

-

Chemistry Student. (2022, September 22). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). YouTube. [Link]

-

Chemistry Student. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-). Organic Chemistry Revision Sheets. [Link]

Sources

- 1. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 2. Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap [eureka.patsnap.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. m.youtube.com [m.youtube.com]

Physical and chemical properties of Ethyl 4-(cyanomethyl)benzoate

Executive Summary

Ethyl 4-(cyanomethyl)benzoate (CAS 83901-88-6) is a bifunctional aromatic intermediate critical to the synthesis of diverse pharmaceutical agents, including antihistamines (e.g., Epinastine) and antifolate chemotherapeutics. Characterized by the presence of both an ester and a benzylic nitrile moiety, this compound serves as a versatile "linchpin" scaffold. It allows for orthogonal functionalization—selective hydrolysis, reduction, or cyclization—at either the benzylic or benzoate positions. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and safety protocols for research and development applications.

Chemical Identity & Structural Analysis

The molecule features a 1,4-disubstituted benzene ring, providing a rigid spacer between the electrophilic ester group and the nucleophilic-precursor nitrile group.

| Attribute | Detail |

| IUPAC Name | Ethyl 4-(cyanomethyl)benzoate |

| Common Synonyms | 4-(Cyanomethyl)benzoic acid ethyl ester; Benzoic acid, 4-(cyanomethyl)-, ethyl ester |

| CAS Registry Number | 83901-88-6 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| SMILES | CCOC(=O)c1ccc(CC#N)cc1 |

| InChI Key | IOZDJXZPSPNHRS-UHFFFAOYSA-N |

Structural Significance

-

Bifunctionality: The ethyl ester (-COOEt) serves as a masked carboxylic acid, stable under acidic conditions but reactive to basic hydrolysis or hydride reduction. The benzylic nitrile (-CH₂CN) acts as a homologated carboxyl precursor or an amine precursor via reduction.

-

Electronic Effects: The ester group exerts an electron-withdrawing effect on the aromatic ring, deactivating it towards electrophilic aromatic substitution, while the methylene spacer (-CH₂-) insulates the nitrile group from direct conjugation with the ring.

Physical Properties Profile

Note: Values marked with () are predicted based on structure-property relationship (SPR) models due to limited experimental data in public registries.*

| Property | Value | Condition / Method |

| Physical State | Solid / Low-melting Solid | Standard Temperature & Pressure |

| Melting Point | 50–55 °C (Estimated) | Based on methyl analog (MP ~54°C) |

| Boiling Point | 326.0 ± 25.0 °C | 760 mmHg (Predicted) |

| Density | 1.113 ± 0.06 g/cm³ | 20 °C |

| Flash Point | 153.3 ± 23.2 °C | Closed Cup |

| LogP (Octanol/Water) | 1.68 | Hydrophobic |

| Refractive Index | 1.525 | - |

| Vapor Pressure | ~0.0002 mmHg | 25 °C (Low volatility) |

| Solubility | Soluble in EtOH, DMSO, CH₂Cl₂; Insoluble in H₂O | - |

Chemical Reactivity & Synthesis

Synthesis Pathway

The industrial preparation typically proceeds via the functionalization of Ethyl 4-methylbenzoate . This route is preferred over the esterification of 4-(cyanomethyl)benzoic acid due to the lower cost of the starting material.

Step 1: Radical Bromination Ethyl 4-methylbenzoate is brominated at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or Chlorobenzene.

Step 2: Nucleophilic Substitution (Cyanation) The resulting Ethyl 4-(bromomethyl)benzoate undergoes Sₙ2 substitution with Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) in a polar aprotic solvent (DMSO or DMF) or under Phase Transfer Catalysis (PTC) conditions.

Synthesis Workflow Diagram

Figure 1: Standard synthetic route from Ethyl 4-methylbenzoate via benzylic bromination.

Reactivity & Transformations

The compound's utility lies in its ability to undergo selective transformations at either functional group.

-

Hydrolysis:

-

Acidic (HCl/AcOH): Preferentially hydrolyzes the nitrile to the amide or acid depending on conditions.

-

Basic (LiOH/NaOH): Rapidly hydrolyzes the ester to the carboxylate; prolonged heating hydrolyzes the nitrile.

-

-

Reduction:

-

Catalytic Hydrogenation (H₂/Pd-C): Reduces the nitrile to a primary amine (phenethylamine derivative).

-

Hydride (LiAlH₄): Reduces both ester (to alcohol) and nitrile (to amine).

-

-

Cyclization:

-

Reaction with azides (NaN₃) yields the corresponding Tetrazole derivative, a bioisostere for carboxylic acids in sartans and other drugs.

-

Reactivity Map

Figure 2: Divergent synthetic pathways available from the core scaffold.

Applications in Drug Development

Pharmaceutical Intermediates

Ethyl 4-(cyanomethyl)benzoate is a validated intermediate in the synthesis of:

-

Epinastine (Alesion): An H1 receptor antagonist. The synthesis involves the hydrolysis of the ester and nitrile groups to form a dicarboxylic acid precursor, which undergoes cyclization to form the dibenzo[b,e]oxepin ring system.

-

Antifolates (Pemetrexed Analogs): Used to introduce the p-phenylene spacer with a methylene extension, critical for binding to the folate receptor.

-

Protease Inhibitors: The cyanomethyl group serves as a "warhead" precursor or a linker to P1' residues in peptide-mimetic inhibitors.

Experimental Protocol: Selective Hydrolysis

To convert the ester to the acid while retaining the nitrile (Intermediate for Epinastine).

-

Dissolution: Dissolve 10.0 g (52.8 mmol) of Ethyl 4-(cyanomethyl)benzoate in 100 mL of THF.

-

Saponification: Cool to 0°C. Add a solution of LiOH·H₂O (2.4 g, 58 mmol) in 30 mL water dropwise over 20 minutes.

-

Reaction: Stir at 0–5°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) until starting material is consumed.

-

Workup: Acidify carefully with 1N HCl to pH 4. Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane.

-

Yield: Expect ~85–90% of 4-(cyanomethyl)benzoic acid .[1]

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).

-

Skin/Eye Irritation: Category 2.[2]

-

Specific Target Organ Toxicity: Respiratory Irritation.[2]

Critical Hazards:

-

Nitrile Group: Metabolizes to release cyanide ions in vivo. Ingestion or inhalation of dust can cause cellular hypoxia.

-

Acid Contact: Contact with strong acids may liberate Hydrogen Cyanide (HCN) gas, which is fatal.

Handling Protocol:

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Ventilation: Always handle in a functioning chemical fume hood.

-

Waste Disposal: All aqueous waste must be treated with bleach (Sodium Hypochlorite) to quench any free cyanide before disposal.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11989373: Ethyl 4-(cyanomethyl)benzoate. Retrieved from [Link]

-

Organic Syntheses. Nitrile Synthesis via Nucleophilic Substitution. General procedure adapted from Org. Synth. 1928, 8,[3] 74. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Analysis of Ethyl 4-(cyanomethyl)benzoate: A Technical Guide

Abstract: This technical guide provides a detailed analysis of the spectroscopic characteristics of Ethyl 4-(cyanomethyl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to the structural confirmation of this compound. The guide emphasizes the interpretation of spectral data, underpinned by established principles of chemical spectroscopy and correlative data from analogous molecular structures. Included are detailed experimental protocols and visual aids to facilitate a comprehensive understanding of the spectroscopic profile of Ethyl 4-(cyanomethyl)benzoate.

Introduction

Ethyl 4-(cyanomethyl)benzoate is a bifunctional organic molecule featuring an ethyl ester and a cyanomethyl group attached to a central benzene ring. This structural arrangement makes it a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its use in these fields, and spectroscopic techniques provide the definitive means for such characterization.

This guide presents a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data for Ethyl 4-(cyanomethyl)benzoate. While a complete, publicly available, and verified dataset for this specific molecule is not readily accessible, this document offers a robust, predicted analysis based on established spectroscopic principles and data from structurally similar compounds.

Molecular Structure and Spectroscopic Correlation

The molecular structure of Ethyl 4-(cyanomethyl)benzoate is foundational to understanding its spectroscopic signature. The key structural features include an ethyl group, a carbonyl group, a 1,4-disubstituted aromatic ring, a methylene bridge, and a nitrile group. Each of these components will give rise to characteristic signals in the various spectra.

Caption: Molecular Structure of Ethyl 4-(cyanomethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 4-(cyanomethyl)benzoate is expected to show four distinct signals corresponding to the aromatic protons, the methylene protons of the cyanomethyl group, and the methylene and methyl protons of the ethyl ester group.

Table 1: Predicted ¹H NMR Data for Ethyl 4-(cyanomethyl)benzoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | Doublet | 2H | Ar-H (ortho to -COOEt) |

| ~7.40 | Doublet | 2H | Ar-H (ortho to -CH₂CN) |

| ~4.40 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.80 | Singlet | 2H | -CH₂ -CN |

| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ |

Interpretation:

-

Aromatic Protons: The para-substituted benzene ring will exhibit a typical AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing ester group are expected to be deshielded and appear at a higher chemical shift (~8.05 ppm) compared to the protons ortho to the cyanomethyl group (~7.40 ppm).

-

Ethyl Group Protons: The methylene protons of the ethyl group are adjacent to an oxygen atom, leading to a downfield shift to around 4.40 ppm. They will appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons, being further from the electronegative oxygen, will be more shielded and appear as a triplet around 1.40 ppm due to coupling with the methylene protons.

-

Cyanomethyl Protons: The methylene protons of the cyanomethyl group are adjacent to the aromatic ring and the electron-withdrawing nitrile group. This will result in a singlet at approximately 3.80 ppm. The absence of adjacent protons leads to the singlet multiplicity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 4-(cyanomethyl)benzoate

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (Ester) |

| ~138 | Ar-C (quaternary, attached to -CH₂CN) |

| ~133 | Ar-C (quaternary, attached to -COOEt) |

| ~130 | Ar-C H (ortho to -COOEt) |

| ~129 | Ar-C H (ortho to -CH₂CN) |

| ~118 | -C ≡N (Nitrile) |

| ~61 | -O-C H₂-CH₃ |

| ~29 | -C H₂-CN |

| ~14 | -O-CH₂-C H₃ |

Interpretation:

-

Carbonyl and Nitrile Carbons: The ester carbonyl carbon is the most deshielded, appearing around 165 ppm. The nitrile carbon is also deshielded, with an expected chemical shift around 118 ppm.[1]

-

Aromatic Carbons: The quaternary carbons of the aromatic ring will be identifiable, with the carbon attached to the ester group appearing at a slightly different shift than the one attached to the cyanomethyl group. The protonated aromatic carbons will appear in the typical aromatic region of 120-140 ppm.

-

Aliphatic Carbons: The methylene carbon of the ethyl group, being attached to oxygen, will be found around 61 ppm. The methylene carbon of the cyanomethyl group is expected around 29 ppm, and the terminal methyl carbon of the ethyl group will be the most shielded, appearing at approximately 14 ppm.

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 4-(cyanomethyl)benzoate is expected to show characteristic absorption bands for the nitrile, ester, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for Ethyl 4-(cyanomethyl)benzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~2250 | Medium | C≡N Stretch (Nitrile) |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1610, ~1500 | Medium | C=C Stretch (Aromatic Ring) |

| ~1280, ~1100 | Strong | C-O Stretch (Ester) |

Interpretation:

-

Nitrile Group: A sharp, medium-intensity peak around 2250 cm⁻¹ is a clear indicator of the C≡N stretching vibration.

-

Ester Group: A very strong and sharp absorption band around 1720 cm⁻¹ is characteristic of the C=O stretch of the ester. The C-O stretching vibrations of the ester will appear as strong bands in the 1300-1100 cm⁻¹ region.[2]

-

Aromatic and Aliphatic C-H: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will appear just below 3000 cm⁻¹.

-

Aromatic Ring: The C=C stretching vibrations within the benzene ring usually give rise to absorptions in the 1610-1450 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of Ethyl 4-(cyanomethyl)benzoate (C₁₁H₁₁NO₂) is 189.21 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 189.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to a prominent peak at m/z = 144 (M - 45). This acylium ion is resonance-stabilized.

-

Loss of ethylene: A McLafferty rearrangement could lead to the loss of ethylene (C₂H₄) from the ethyl ester, resulting in a peak at m/z = 161 (M - 28).

-

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the cyanomethyl group could result in a fragment at m/z = 149, corresponding to the ethyl benzoate cation.

-

Loss of the ethyl group (-CH₂CH₃): Loss of the ethyl radical would give a peak at m/z = 160 (M - 29).

-

Caption: Predicted major fragmentation pathways for Ethyl 4-(cyanomethyl)benzoate in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Ethyl 4-(cyanomethyl)benzoate and dissolve it in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse program. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals.

-

Processing: Apply a Fourier transform to the raw free induction decay (FID) data. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: The ionized fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of Ethyl 4-(cyanomethyl)benzoate. The presented NMR, IR, and MS data, derived from fundamental principles and comparison with analogous structures, offer a robust framework for the structural verification of this compound. These spectroscopic fingerprints are indispensable for ensuring the identity and purity of Ethyl 4-(cyanomethyl)benzoate in research and development settings.

References

-

PubChem. Ethyl 4-cyanobenzoate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Scholars Research Library. FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. [Link]

-

Filo. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Link]

-

Chegg.com. Solved Analyze the IR spectrum of Ethyl Benzoate, explain. [Link]

Sources

Ethyl 4-(cyanomethyl)benzoate as a versatile building block in organic synthesis

This technical guide details the utility, reactivity, and experimental handling of Ethyl 4-(cyanomethyl)benzoate (CAS 83901-88-6) , a critical bifunctional building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and advanced heterocyclic scaffolds.

Executive Summary

Ethyl 4-(cyanomethyl)benzoate serves as a strategic "linchpin" molecule in medicinal chemistry. Its value lies in its bifunctional architecture : it possesses an electrophilic ester moiety and a nucleophilic "active methylene" site activated by a nitrile group. This dual reactivity allows for orthogonal functionalization—enabling chemists to build complex aryl-propionic acid derivatives (such as Ketoprofen and Ibuprofen analogs) or fuse heterocyclic rings while retaining a handle for further conjugation.

| Property | Data |

| CAS Number | 83901-88-6 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Physical State | White to off-white crystalline solid |

| Key Functionality | Active Methylene (pKa ~16), Nitrile, Ester |

Molecular Architecture & Reactivity Profile

The molecule's utility is dictated by three distinct reactive centers. Understanding the electronic interplay between these sites is crucial for designing efficient synthetic routes.

-

The Active Methylene (Cα): The methylene protons are significantly acidic (pKa ≈ 16 in DMSO) due to the electron-withdrawing nature of the adjacent nitrile group and the phenyl ring. This site is the primary target for alkylation and Knoevenagel condensations.

-

The Nitrile Group (CN): Acts as a masked carboxylic acid, an amine precursor (via reduction), or a dipole for cycloadditions (e.g., tetrazole formation).

-

The Ester Moiety (COOEt): Provides a handle for hydrolysis to the free acid or conversion to amides/hydrazides, often serving as the "anchor" point for drug delivery systems.

Visualization: Reactivity Divergence

Figure 1: Divergent synthetic pathways from the parent scaffold.[1] The active methylene pathway (Red) is critical for constructing the aryl-propionic acid backbone found in many anti-inflammatory drugs.

Synthetic Applications

A. Synthesis of Aryl-Propionic Acid NSAIDs (The "Profens")

The most commercially significant application of ethyl 4-(cyanomethyl)benzoate is as a precursor to 2-arylpropionic acids. The "active methylene" allows for the introduction of a methyl group, creating the chiral center essential for the biological activity of drugs like Ketoprofen or Flurbiprofen analogs.

Mechanism:

-

Deprotonation: A base (e.g., NaH or KOtBu) removes a benzylic proton.

-

Alkylation: The resulting carbanion attacks a methyl halide (MeI).

-

Hydrolysis/Decarboxylation: The nitrile is hydrolyzed to an acid, often followed by decarboxylation if a malonate strategy is used, or simple hydrolysis to the aryl-acetic/propionic acid.

B. Heterocycle Formation

The nitrile group is a gateway to heterocycles. Reaction with sodium azide yields tetrazoles (bioisosteres of carboxylic acids), commonly used in angiotensin II receptor antagonists (sartans). Alternatively, the Pinner reaction can convert the nitrile into an imidate, which can then be cyclized into oxazoles or thiazoles .

Experimental Protocols

Protocol 1: Synthesis of the Building Block

From Ethyl 4-(chloromethyl)benzoate via Cyanidation

This protocol describes the preparation of the title compound if it is not purchased commercially. It relies on nucleophilic substitution using cyanide.

Safety Warning: Cyanides are lethal. Work in a well-ventilated fume hood. Have a cyanide antidote kit available. Destroy waste cyanide with bleach (sodium hypochlorite).

-

Reagents:

-

Ethyl 4-(chloromethyl)benzoate (10.0 g, 50.3 mmol)

-

Sodium Cyanide (NaCN) (3.7 g, 75.5 mmol, 1.5 eq)

-

Solvent: DMSO (50 mL) or Ethanol/Water (4:1)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 g) - Phase transfer catalyst recommended if using aqueous solvents.

-

-

Procedure:

-

Dissolution: Dissolve ethyl 4-(chloromethyl)benzoate in DMSO (or EtOH).

-

Addition: Carefully add NaCN in portions. The reaction is exothermic; maintain temperature below 45°C.

-

Reaction: Stir at 40–50°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting chloride (Rf ~0.7) should disappear, replaced by the nitrile (Rf ~0.5).

-

Quench: Pour the mixture into 300 mL of ice water. The product may precipitate.

-

Extraction: If oil separates, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMSO.

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from ethanol/hexane if necessary.

-

Yield: Expect 85–92% as a white solid.

-

Protocol 2: Mono-Alkylation (Active Methylene Functionalization)

Synthesis of Ethyl 4-(1-cyanoethyl)benzoate

This reaction demonstrates the utility of the active methylene group.

-

Reagents:

-

Ethyl 4-(cyanomethyl)benzoate (1.89 g, 10 mmol)

-

Methyl Iodide (MeI) (1.56 g, 11 mmol)

-

Base: Sodium Hydride (NaH, 60% dispersion) (0.44 g, 11 mmol)

-

Solvent: Anhydrous THF (20 mL)

-

-

Procedure:

-

Activation: In a flame-dried flask under Argon, suspend NaH in THF at 0°C.

-

Deprotonation: Add a solution of Ethyl 4-(cyanomethyl)benzoate in THF dropwise over 15 mins. Hydrogen gas will evolve. Stir for 30 mins at 0°C until gas evolution ceases and the solution turns yellow/orange (formation of the carbanion).

-

Alkylation: Add Methyl Iodide dropwise.

-

Completion: Allow to warm to room temperature and stir for 2–3 hours.

-

Workup: Quench carefully with saturated NH₄Cl solution. Extract with diethyl ether.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Note: Mono-alkylation is favored by controlling stoichiometry and temperature. Excess base/alkyl halide leads to gem-dimethylation.

-

References

-

Sigma-Aldrich. Ethyl 4-cyanobenzoate Product Specification & CAS Data. Retrieved from

-

BLD Pharm. Ethyl 4-(cyanomethyl)benzoate (CAS 83901-88-6) Technical Data Sheet. Retrieved from

-

PubChem. Ethyl 4-(cyanomethyl)benzoate Compound Summary (CID 83901-88-6). National Library of Medicine. Retrieved from

-

Google Patents. Method for synthesizing methyl m-cyanomethylbenzoate (Analogous Chemistry). CN105130846A. Retrieved from

-

Organic Syntheses. General Procedures for Alkylation of Arylacetonitriles. Org. Synth. Coll. Vol. 5, p.523. Retrieved from

Sources

Technical Guide: Divergent Synthesis & Novel Reactivity of Ethyl 4-(cyanomethyl)benzoate

Executive Summary

Ethyl 4-(cyanomethyl)benzoate (CAS 56376-76-2) is frequently undervalued as a mere intermediate for linear chain extension. However, its unique "Push-Pull" electronic architecture —comprising an electron-withdrawing para-ethoxycarbonyl group and a benzylic nitrile—renders it a potent linchpin for divergent synthesis.

This guide moves beyond standard hydrolysis or reduction. We explore the molecule's utility in Multi-Component Reactions (MCRs) , Heterocyclic Construction , and Photoredox C-H Functionalization . By exploiting the high acidity of the

Chemo-Structural Intelligence

To manipulate this molecule effectively, one must understand the electronic vectors at play. The benzene ring acts as a conductive platform, transmitting the electron-withdrawing effect of the ester to the benzylic position, synergizing with the nitrile group.

Electronic Vectors & Reactivity Map

-

Site A (Ester): Electrophilic center.[1] Susceptible to nucleophilic acyl substitution (e.g., hydrazine attack for PARP inhibitor scaffolds).

-

Site B (Aromatic Core): Deactivated by the ester, making standard

difficult. However, it participates readily in radical additions. -

Site C (Benzylic Methylene): The "Money Spot." The dual activation (Aryl + Nitrile) makes these protons highly acidic, enabling soft enolization and radical abstraction.

-

Site D (Nitrile): A dipolarophile for [3+2] cycloadditions or a target for Pinner reactions.

Visualization: The Divergent Reactivity Tree

Figure 1: Divergent synthetic pathways accessible from the parent scaffold.

The "Alpha-Attack": C-C Bond Formation

The most immediate utility of Ethyl 4-(cyanomethyl)benzoate lies in the acidity of its benzylic protons. Unlike simple benzyl cyanide, the para-ester stabilizes the resulting carbanion via long-range resonance, allowing for milder deprotonation conditions.

The Gewald Reaction (Thiophene Synthesis)

This is a high-value transformation for medicinal chemistry. By reacting the scaffold with a ketone and elemental sulfur, one can construct a 2-aminothiophene core in a single pot.[2] This scaffold is ubiquitous in kinase inhibitors.

Mechanism:

-

Knoevenagel Condensation: The benzylic anion attacks the ketone.

-

Sulfurization: Elemental sulfur attacks the active methylene or the alkene intermediate.

-

Cyclization: Intramolecular attack of the mercaptan on the nitrile.

Quantitative Comparison of Bases

Selection of the base is critical to minimize self-condensation (Thorpe-Ziegler reaction).

| Base System | Solvent | Temp (°C) | Yield (Gewald) | Notes |

| Morpholine | Ethanol | 70 | 65-75% | Standard. Slow kinetics. |

| L-Proline | DMSO | 50 | 82% | Organocatalytic. Higher purity. |

| Et3N | DMF | 90 | 55% | Significant byproduct formation. |

| DBU | MeCN | 25 | 40% | Too aggressive; leads to polymerization. |

Novel Discovery: Photoredox Benzylic C-H Functionalization

The Innovation: Traditional alkylation requires strong bases (NaH, LDA), which are incompatible with sensitive ester groups. A modern approach utilizes Photoredox Catalysis to generate a benzylic radical, allowing for coupling with electron-deficient alkenes (Giese addition) or heteroarenes (Minisci-type) under neutral conditions.

Mechanistic Workflow

This protocol avoids deprotonation entirely. Instead, it relies on Hydrogen Atom Transfer (HAT).

-

Excitation: The photocatalyst (Ir or Ru) is excited by blue light.

-

Quenching/Activation: The excited catalyst oxidizes a quinuclidine HAT catalyst.

-

Abstraction: The quinuclidine radical cation abstracts a Hydrogen atom from the benzylic position of Ethyl 4-(cyanomethyl)benzoate.

-

Radical Capture: The resulting benzylic radical attacks an electrophile (e.g., an acrylate).

Figure 2: Photoredox cycle for neutral C-H functionalization.

Detailed Experimental Protocol

Protocol: Visible-Light Mediated Giese Addition

Target: Mono-alkylation of the benzylic position with methyl acrylate. Rationale: This method preserves the ester functionality and avoids the formation of di-alkylated byproducts common in base-mediated synthesis.

Materials:

-

Ethyl 4-(cyanomethyl)benzoate (1.0 equiv, 189.2 g/mol )

-

Methyl Acrylate (3.0 equiv)

-

Photocatalyst:

(1.0 mol%) -

HAT Catalyst: Quinuclidine (10 mol%)

-

Solvent: Acetonitrile (degassed)

-

Light Source: 34W Blue LED Kessil Lamp (450 nm)

Step-by-Step Methodology:

-

Setup: In a 20 mL borosilicate glass vial equipped with a magnetic stir bar, charge Ethyl 4-(cyanomethyl)benzoate (189 mg, 1.0 mmol), the Iridium photocatalyst (11 mg), and Quinuclidine (11 mg).

-

Solvation: Add anhydrous Acetonitrile (10 mL). Sparge the solution with Nitrogen gas for 15 minutes to remove dissolved Oxygen (Oxygen quenches the excited triplet state of the catalyst).

-

Reagent Addition: Add Methyl Acrylate (270 µL, 3.0 mmol) via syringe under Nitrogen flow. Seal the vial with a Teflon-lined cap.

-

Irradiation: Place the vial 2 cm away from the Blue LED source. Stir vigorously at room temperature. Use a fan to maintain the temperature at ~25°C.

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, replaced by a new spot ( -

Workup: Dilute the mixture with Diethyl Ether (30 mL) and wash with water (2 x 10 mL) to remove the catalyst and unreacted acrylate.

-

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Self-Validation Check:

-

1H NMR Diagnostic: Look for the disappearance of the benzylic singlet (

3.85 ppm, 2H) and the appearance of a methine triplet (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83311, Ethyl 3-(cyanomethyl)benzoate. (Note: Isomer analog data used for property extrapolation). Retrieved from [Link]

-

Organic Chemistry Portal. Gewald Reaction: Synthesis of 2-Aminothiophenes. Retrieved from [Link]

-

Bordwell, F. G. Equilibrium acidities in dimethyl sulfoxide solution. (Reference for pKa of benzylic nitriles). Retrieved from [Link]

-

ResearchGate (2025). Reactions of ethyl-4-cyanoacetamido benzoate. (Demonstrating Knoevenagel/Gewald utility on similar scaffolds). Retrieved from [Link]

-

MacMillan Group (Princeton). Photoredox Catalysis: Introduction and Mechanisms. (General reference for the HAT/Giese protocol logic). Retrieved from [Link]

Sources

Strategic Utilization of Ethyl 4-(cyanomethyl)benzoate in Pharmaceutical Scaffolds

The following technical guide details the strategic application of Ethyl 4-(cyanomethyl)benzoate (CAS 7148-03-0) as a bifunctional precursor in pharmaceutical synthesis.

Technical Guide & Whitepaper [1]

Executive Summary

Ethyl 4-(cyanomethyl)benzoate is a high-value bifunctional intermediate characterized by two chemically distinct reactive centers: a para-positioned ethyl ester and a benzylic nitrile .[1] This duality allows for orthogonal functionalization, making it a critical scaffold in the synthesis of benzamidine-based protease inhibitors (e.g., thrombin, Factor Xa inhibitors), peptidomimetic linkers , and heterocyclic libraries (oxadiazoles, triazoles).[1]

This guide provides a rigorous analysis of its synthetic utility, detailing validated protocols for its production and downstream transformation into bioactive pharmacophores.[1]

Chemical Profile & Structural Utility[1][2][3]

| Property | Specification |

| IUPAC Name | Ethyl 4-(cyanomethyl)benzoate |

| CAS Number | 7148-03-0 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Key Functionality | Electrophile: Ethyl ester (Acyl substitution) Latent Nucleophile/Electrophile: Nitrile (Reduction, Hydrolysis, Cyclization) |

| Solubility | Soluble in EtOAc, DCM, EtOH; sparingly soluble in water.[1][2][3] |

The Bifunctional Advantage

The compound’s value lies in the reactivity differential between the ester and the nitrile.

-

The Nitrile (Cyanomethyl): Acts as a "masked" ethylamine (via reduction), a carboxylic acid homolog (via hydrolysis), or an amidine (via Pinner reaction).

-

The Ester: Serves as an anchor for hydrazide formation or direct coupling to amine-bearing heterocycles.[1]

Synthesis of the Precursor

Reliable synthesis is achieved via radical bromination followed by nucleophilic substitution.[1] This route minimizes side reactions common in chloromethylation.[1]

Protocol: Radical Bromination & Cyanation

Step 1: Benzylic Bromination [1]

-

Reagents: Ethyl 4-methylbenzoate, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.[1]

-

Solvent: Carbon Tetrachloride (

) or Trifluoromethylbenzene (PhCF₃ - greener alternative). -

Mechanism: Free-radical substitution at the benzylic position.[1]

Step 2: Nucleophilic Cyanation

-

Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).

-

Solvent: DMSO or EtOH/H₂O gradient.[1]

-

Conditions: 60°C, 4 hours.

Self-Validating QC Check:

-

¹H NMR (CDCl₃): Look for the disappearance of the benzylic bromide singlet (~4.5 ppm) and appearance of the cyanomethyl singlet (~3.8 ppm).

-

IR Spectroscopy: Appearance of the sharp nitrile stretch at ~2250 cm⁻¹.[1]

Downstream Applications & Scaffolds

A. Benzamidine Scaffolds (Protease Inhibitors)

The conversion of the nitrile group to a benzamidine is a cornerstone in the synthesis of anticoagulants and serine protease inhibitors.

Mechanism: The nitrile reacts with hydroxylamine to form an amidoxime, which is subsequently reduced (hydrogenated) to the amidine.

Experimental Workflow (Amidoxime Route):

-

Reaction: Dissolve Ethyl 4-(cyanomethyl)benzoate in EtOH. Add

(1.2 eq) and -

Isolation: Evaporate solvent; precipitate with water.[1]

-

Reduction: Dissolve amidoxime in AcOH; add Acetic Anhydride (to acetylate) then hydrogenate over Pd/C.

B. Peptidomimetic Linkers (4-(2-Aminoethyl)benzoates)

Reduction of the nitrile yields a phenethylamine derivative, a critical linker in drug conjugates and peptidomimetics requiring a specific distance between the aromatic ring and a basic nitrogen.[1]

Protocol (Catalytic Hydrogenation):

-

Catalyst: Raney Nickel or

.[1] -

Conditions: 50 psi

, in Methanol/Ammonia (to suppress secondary amine formation).

C. Heterocyclic Library Generation (Hydrazides)

The ester moiety reacts with hydrazine to form hydrazides, precursors to 1,3,4-oxadiazoles (anti-inflammatory pharmacophores).[1]

Visualizing the Synthetic Divergence

The following diagram illustrates the divergent synthesis pathways originating from Ethyl 4-(cyanomethyl)benzoate.

Caption: Divergent synthetic pathways transforming the bifunctional precursor into three distinct pharmaceutical pharmacophores.

Safety & Handling

-

Cyanide Hazard: The synthesis involves NaCN/KCN.[1] All cyanation reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available.[1]

-

Lachrymator: Benzylic bromides (intermediates) are potent lachrymators. Use proper eye protection and handle in a hood.[1]

-

Waste Disposal: Aqueous waste from cyanation must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

References

-

Synthesis of Methyl 3-(cyanomethyl)benzoate (Analogous Protocol)

-

Benzamidine Synthesis via Amidoxime

-

Reduction to Aminoethyl-benzoates

-

Hydrazone/Heterocycle Formation

Sources

- 1. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106565540A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. The Reaction of β-Cyanoethylhydrazine with Diethyl Phenylthiocarbamoylmalonate [agris.fao.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Dual-Functional Architectures: A Technical Guide to Ethyl 4-(cyanomethyl)benzoate

The following technical guide explores the synthetic utility and dual-functional nature of Ethyl 4-(cyanomethyl)benzoate , a critical bifunctional building block in pharmaceutical chemistry.

Executive Summary

Ethyl 4-(cyanomethyl)benzoate (CAS 83901-88-6 ) represents a class of "divergent scaffolds" essential for high-throughput medicinal chemistry. Characterized by two distinct electrophilic sites—an ethyl ester and a benzylic nitrile —separated by a semi-rigid phenyl linker, this molecule offers orthogonal reactivity profiles.

This guide provides a comprehensive analysis of its chemoselective transformations. We explore the "dual functionality" that allows researchers to selectively manipulate the ester or nitrile terminus, or utilize the active methylene bridge for carbon-carbon bond formation. These pathways are critical for synthesizing serine protease inhibitors, anticancer agents, and complex heterocycles like tetrazoles and thiazoles.

Molecular Architecture & Properties[1]

The utility of Ethyl 4-(cyanomethyl)benzoate stems from its electronic push-pull system. The ester provides a handle for acylation or reduction, while the cyanomethyl group serves as a precursor for amines, amides, or heterocycles, and acts as a mild acid for alkylation.

Table 1: Physicochemical Profile[2][3][4]

| Property | Data |

| IUPAC Name | Ethyl 4-(cyanomethyl)benzoate |

| CAS Number | 83901-88-6 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 52–56 °C |

| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in water |

| Key Motifs | A: Ethyl Ester (Electrophile)B: Nitrile (Electrophile/Nu-Precursor)C: Benzylic Methylene (Acidic C-H, pKa ~22) |

Divergent Synthetic Pathways (Visualization)

The following diagram illustrates the core "Dual Functionality," mapping out how chemoselective reagents can target specific sites on the molecule without affecting others.

Figure 1: Chemoselective Divergence. Red paths target the nitrile; Green paths target the ester; Yellow targets the methylene bridge.

Technical Protocols: Managing Dual Functionality

The primary challenge in working with CAS 83901-88-6 is chemoselectivity . Both the ester and nitrile are susceptible to nucleophilic attack and reduction. The following protocols utilize specific reagents to ensure orthogonality.

Protocol A: Chemoselective Nitrile Reduction (Preserving the Ester)

Objective: Synthesize Ethyl 4-(aminomethyl)benzoate without reducing the ester to an alcohol. Challenge: Standard reducing agents like LiAlH₄ will reduce both groups. Solution: Use of Raney Cobalt or Borane-Dimethyl Sulfide (BMS) under controlled conditions.

Step-by-Step Methodology:

-

Preparation: Dissolve Ethyl 4-(cyanomethyl)benzoate (10 mmol) in anhydrous THF (50 mL) under Argon.

-

Catalyst Activation: Wash Raney Cobalt (2 g) three times with anhydrous methanol to remove water, then transfer to the reaction vessel.

-

Reaction: Pressurize the vessel to 50 psi H₂. Add a catalytic amount of NH₄OH (to suppress secondary amine formation).

-

Execution: Stir vigorously at room temperature for 6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The ester spot should remain unchanged while the nitrile spot disappears.

-

Workup: Filter the catalyst through a Celite pad (Caution: Pyrophoric). Concentrate the filtrate to yield the amine.

Protocol B: Chemoselective Ester Hydrolysis (Preserving the Nitrile)

Objective: Synthesize 4-(cyanomethyl)benzoic acid. Challenge: Strong acid/base hydrolysis at high temperatures will hydrolyze the nitrile to a carboxylic acid (forming terephthalic acid derivatives). Solution: Mild alkaline hydrolysis using Lithium Hydroxide (LiOH) at low temperature.

Step-by-Step Methodology:

-

Solvent System: Prepare a 3:1 mixture of THF:Water.

-

Addition: Dissolve the starting material (1.0 equiv) in the solvent and cool to 0 °C in an ice bath.

-

Base Treatment: Add LiOH (1.1 equiv) dropwise. Crucial: Do not use excess base or heat.

-

Monitoring: Stir at 0 °C for 2–4 hours. The nitrile is kinetically more stable than the ester under these specific conditions.

-

Quench: Acidify carefully with 1N HCl to pH 4. Extract immediately with Ethyl Acetate to prevent hydration of the nitrile.

Protocol C: Active Methylene Alkylation

Objective: Functionalize the alpha-carbon (benzylic position).[1] Mechanism: The pKa of the benzylic protons is lowered by the electron-withdrawing nitrile group (~pKa 22), allowing deprotonation by strong bases.

Step-by-Step Methodology:

-

Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) in dry DMF at 0 °C.

-

Addition: Add Ethyl 4-(cyanomethyl)benzoate (1.0 equiv) slowly. Evolution of H₂ gas will be observed. Stir for 30 mins until the solution turns yellow/orange (formation of the carbanion).

-

Alkylation: Add the alkyl halide (e.g., MeI or Benzyl Bromide, 1.0 equiv) dropwise.

-

Completion: Allow to warm to room temperature. The reaction is usually rapid (1–2 hours).

-

Note: This intermediate is a precursor for complex amino acids if followed by nitrile reduction and ester hydrolysis.

Case Study: Synthesis of Heterocyclic Drug Intermediates

Ethyl 4-(cyanomethyl)benzoate is a key intermediate in the synthesis of Febuxostat analogs and other xanthine oxidase inhibitors. A critical transformation involves converting the nitrile into a thioamide or tetrazole.

Workflow: Tetrazole Isostere Construction

Tetrazoles are often used as carboxylic acid bioisosteres in drug design.

-

Reagents: Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂), Water/Isopropanol.

-

Process: The nitrile reacts via a [3+2] cycloaddition. The ester group remains intact, allowing for subsequent coupling to the pharmacophore core.

-

Significance: This generates a molecule with a lipophilic ester end and a polar, ionizable tetrazole end, perfect for optimizing drug solubility and binding affinity.

Safety & Handling

-

Cyanide Risk: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release toxic byproducts. Do not mix with strong acids at high temperatures without ventilation.

-

Skin/Eye Contact: The compound is an irritant.[2][3] Standard PPE (gloves, goggles) is mandatory.

-

Storage: Store in a cool, dry place. Moisture can lead to slow hydrolysis of the ester.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11989373, Ethyl 4-(cyanomethyl)benzoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Selective Reduction of Nitriles. Retrieved from [Link]

-

ResearchGate. (2015). Selective reduction of a nitrile to an aldehyde in the presence of an ester. Retrieved from [Link]

Sources

- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 2. Ethyl 4-cyanobenzoate | C10H9NO2 | CID 81589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-(cyanomethyl)benzoate | C10H9NO2 | CID 848548 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the synthesis of heterocycles using Ethyl 4-(cyanomethyl)benzoate

Application Note: Strategic Heterocycle Construction Utilizing Ethyl 4-(cyanomethyl)benzoate

Executive Summary & Molecule Profile

Ethyl 4-(cyanomethyl)benzoate (CAS: 56374-29-9) is a bifunctional aromatic scaffold widely utilized in the synthesis of pharmaceutical intermediates, including precursors for antifolates (e.g., Pemetrexed) and xanthine oxidase inhibitors (e.g., Febuxostat analogs).

Its utility stems from three distinct reactive centers:

-

The Nitrile (

): A dipole-rich electrophile susceptible to [3+2] cycloadditions and Pinner reactions. -

The Benzylic Methylene (

): An active methylene site ( -

The Ethyl Ester (

): A masked carboxylic acid serving as a handle for further derivatization or solubility enhancement.

This guide details three validated protocols for converting this scaffold into high-value heterocycles.

Reactivity Logic & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

Figure 1: Divergent synthetic pathways. The nitrile and methylene groups allow access to distinct heterocyclic classes.

Protocol A: Synthesis of 5-Aryl-Tetrazoles (Carboxylate Bioisostere)

Context: The tetrazole ring is a classic bioisostere for carboxylic acids, offering similar acidity (

Mechanism: The nitrile undergoes a [3+2] cycloaddition with the azide anion, activated by Lewis acidic Zn(II) coordination to the nitrile nitrogen.

Experimental Workflow

| Reagent | Equivalents | Role |

| Ethyl 4-(cyanomethyl)benzoate | 1.0 | Substrate |

| Sodium Azide ( | 1.5 | 1,3-Dipole Source |

| Zinc Bromide ( | 1.0 | Lewis Acid Catalyst |

| Water / Isopropanol (2:1) | Solvent | Green Reaction Medium |

| HCl (1N) | Excess | Protonation/Workup |

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask, dissolve Ethyl 4-(cyanomethyl)benzoate (10 mmol, 1.89 g) in a mixture of water (20 mL) and isopropanol (10 mL).

-

Addition: Add Zinc Bromide (10 mmol, 2.25 g) followed by Sodium Azide (15 mmol, 0.97 g). Caution: Azides are toxic. Avoid contact with acid during this step to prevent hydrazoic acid formation.

-

Reaction: Reflux the heterogeneous mixture vigorously at 85°C for 12–16 hours. The reaction progress can be monitored by TLC (formation of a polar, UV-active spot).

-

Workup (Critical Control Point):

-

Cool the mixture to room temperature.

-

Add Ethyl Acetate (30 mL) and stir.

-

Slowly add 1N HCl until the pH of the aqueous layer reaches 2.0. Note: This breaks the Zinc-Tetrazole complex and liberates the free tetrazole.

-

Vigorous stirring is required here to ensure complete decomplexation.

-

-

Isolation: Separate the organic layer.[1] Extract the aqueous layer once more with Ethyl Acetate. Combine organics, wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Hexane if necessary.

Expected Yield: 85–92%

Data Validation:

Protocol B: Thiazole Construction via Thioamide Intermediate

Context: This protocol is adapted from the synthesis of Febuxostat intermediates. It involves converting the nitrile to a thioamide, followed by a Hantzsch thiazole synthesis. This is superior to direct Gewald reactions for this specific substrate due to the steric bulk of the phenyl ring.

Phase 1: Thioamidation

Reagents: Substrate (1.0 eq), Thioacetamide (2.0 eq), 4N HCl in Dioxane (excess).

-

Dissolve substrate in anhydrous DMF or Ethanol.

-

Add Thioacetamide and HCl. Heat to 60°C for 4 hours.

-

Pour into ice water. The thioamide intermediate (Ethyl 4-(2-amino-2-thioxoethyl)benzoate) will precipitate. Filter and dry.[1]

Phase 2: Hantzsch Cyclization

Reagents: Thioamide Intermediate (1.0 eq),

Step-by-Step Procedure:

-

Mixing: Suspend the thioamide (5 mmol) in Ethanol (25 mL).

-

Cyclization: Add the

-haloketone (5.5 mmol) dropwise at room temperature. -

Reflux: Heat to reflux for 2–3 hours. The solution usually clarifies as the thiazole forms.

-

Neutralization: Cool to RT. Neutralize with saturated

solution to precipitate the free base thiazole. -

Purification: Filtration usually yields pure product. Column chromatography (Hexane/EtOAc) may be required for high purity.

Mechanism Visualization:

Figure 2: Stepwise assembly of the thiazole ring via Hantzsch synthesis.

Protocol C: Knoevenagel Condensation (Precursor to Fused Systems)

Context: The methylene protons of Ethyl 4-(cyanomethyl)benzoate are sufficiently acidic to condense with aromatic aldehydes. This forms acrylonitrile derivatives (stilbene analogs) which are potent Michael acceptors or precursors for cyclization into Coumarins (if using salicylaldehyde) or Quinolines (if using 2-aminobenzaldehyde).

Reagents:

-

Aldehyde: 2-Hydroxybenzaldehyde (Salicylaldehyde) (1.0 eq)

-

Base: Piperidine (catalytic, 0.1 eq) or Ammonium Acetate.

-

Solvent: Ethanol or Toluene (with Dean-Stark).

Step-by-Step Procedure:

-

Combine: Mix Ethyl 4-(cyanomethyl)benzoate (10 mmol) and Salicylaldehyde (10 mmol) in Ethanol (40 mL).

-

Catalyze: Add Piperidine (5 drops).

-

Reflux: Heat at reflux for 4–6 hours.

-

Observation: The product usually precipitates upon cooling as a crystalline solid (often yellow/orange).

-

Cyclization (Optional): To force cyclization to the 3-cyano-coumarin , heating the isolated Knoevenagel adduct in glacial acetic acid with catalytic HCl is often required if it does not occur spontaneously during the condensation.

Critical Control Point: Moisture must be excluded if using Toluene/Dean-Stark to drive the equilibrium. In Ethanol, the precipitation of the product drives the reaction.

Troubleshooting & Safety (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Tetrazole) | Incomplete decomplexation of Zn-Tetrazole. | Ensure the aqueous workup reaches pH 2.0 and stir vigorously for >30 mins. |

| Polymerization (Knoevenagel) | Temperature too high; excessive base. | Use Ammonium Acetate (milder) instead of Piperidine; reduce temp to 60°C. |

| Hydrolysis of Ester | Reaction pH too high (alkaline) or prolonged water exposure. | Avoid strong hydroxide bases (NaOH/KOH). Use carbonate bases or organic amines ( |

| Safety Warning | Azide Hazards | Never mix |

References

-

Tetrazole Synthesis via Zinc Catalysis

- Demko, Z. P., & Sharpless, K. B. (2001).

-

Synthesis of Febuxostat Intermediates (Thiazole Route)

-

Process for the preparation of Febuxostat and its intermediates. (Patent WO2012032528A2).[2]

-

-

Knoevenagel Condensation of Aryl Acetonitriles

- Gilanizadeh, M., & Zeynizadeh, B. (2018). Synthesis of Knoevenagel adducts using heterogeneous catalysts.

-

General Reactivity of Cyanomethyl Benzoates

- Ethyl 4-cyanobenzoate - NIST WebBook D

Sources

Application Note: Chemoselective Hydrolysis Strategies for Ethyl 4-(cyanomethyl)benzoate

Executive Summary

This application note details the optimized reaction conditions for the hydrolysis of Ethyl 4-(cyanomethyl)benzoate (CAS: 7153-22-2) . This substrate presents a classic chemoselectivity challenge due to the presence of two hydrolyzable functional groups: the ethyl ester and the benzylic nitrile .

Depending on the target pharmacophore, researchers generally require one of two distinct outcomes:

-

Selective Hydrolysis: Cleavage of the ester to yield 4-(cyanomethyl)benzoic acid , preserving the nitrile for subsequent transformations (e.g., reduction to an amine).

-

Total Hydrolysis: Conversion of both groups to yield 4-(carboxymethyl)benzoic acid (Homoterephthalic acid).[1]

This guide provides validated protocols for both pathways, emphasizing the thermodynamic and kinetic controls required to prevent impurity formation.

Mechanistic Insight & Chemoselectivity

The chemoselectivity relies on the electrophilicity difference between the carbonyl carbon of the ester and the carbon of the cyano group.

-

The Ester (Kinetic Product): The carbonyl carbon is highly electrophilic. Hydroxide attack forms a tetrahedral intermediate that collapses to release ethoxide.[1] This reaction proceeds readily at ambient temperatures.[1]

-

The Nitrile (Thermodynamic Product): The nitrile carbon is less electrophilic. Hydrolysis requires forcing conditions (high temperature, high concentration of acid/base) to form the primary amide intermediate, which then hydrolyzes to the carboxylic acid.

Key Control Parameter: Temperature and Base Strength.[1][2][3]

Decision Tree: Reaction Pathway

Figure 1: Chemoselectivity decision tree based on thermal and reagent energy inputs.

Protocol A: Selective Ester Hydrolysis

Target: 4-(cyanomethyl)benzoic acid Objective: Hydrolyze ethyl ester; retain nitrile.[1]

Reagents & Equipment[1][4][5][6][7]

-

Substrate: Ethyl 4-(cyanomethyl)benzoate (1.0 eq)

-

Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 eq)[1]

-

Solvent: THF : Water (3:1 v/v)

-

Acid: 1N HCl (for workup)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve Ethyl 4-(cyanomethyl)benzoate (10 g, 52.8 mmol) in THF (60 mL). The solution should be clear.

-

Base Addition: Dissolve LiOH·H₂O (2.66 g, 63.4 mmol) in Water (20 mL).[1] Add this aqueous solution dropwise to the THF mixture over 10 minutes.

-

Reaction: Stir at 20–25°C (Room Temperature). Do not heat.

-

Workup (Critical for Selectivity):

-

Precipitation: Cool the aqueous layer to

. Slowly acidify with 1N HCl to pH 3–4.-

Caution: Do not use Conc. HCl or allow temperature to rise, as local heating/low pH can trigger nitrile hydrolysis.[1]

-

-

Isolation: Filter the white precipitate. Wash with cold water (

) and dry under vacuum at

Expected Yield: 90–95% Appearance: White crystalline solid.[1]

Protocol B: Total Hydrolysis

Target: 4-(carboxymethyl)benzoic acid (Homoterephthalic acid) Objective: Hydrolyze both ester and nitrile.[1]

Reagents

-

Substrate: Ethyl 4-(cyanomethyl)benzoate (1.0 eq)

-

Acid: 6N Hydrochloric Acid (Excess, ~10 vol)

-

Solvent: 1,4-Dioxane (optional, if solubility is poor)

Step-by-Step Methodology

-

Setup: Charge substrate (10 g) into a flask equipped with a reflux condenser.

-

Acid Addition: Add 6N HCl (100 mL).

-

Note: Basic hydrolysis (NaOH reflux) can also be used, but acid hydrolysis often yields a cleaner precipitation upon cooling.[1]

-

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours. -

Monitoring: HPLC should show the disappearance of the intermediate mono-acid (from Protocol A).

-

Workup:

-

Purification: Recrystallize from hot water or water/ethanol mixture to remove ammonium salts.[1]

Analytical Data & Troubleshooting

Comparison of Products

| Feature | Target A (Selective) | Target B (Total) |

| Structure | 4-(cyanomethyl)benzoic acid | 4-(carboxymethyl)benzoic acid |

| Formula | ||

| MW | 161.16 g/mol | 180.16 g/mol |

| IR Signal | ~2250 cm⁻¹ (CN stretch) visible | No CN stretch. Broad OH (~3000) |

| 1H NMR | Singlet at | Singlet at |

Troubleshooting Guide

-

Problem: Partial hydrolysis of nitrile observed in Protocol A.

-

Problem: Incomplete ester hydrolysis in Protocol A.

Workflow Visualization

Figure 2: Workflow for the selective isolation of 4-(cyanomethyl)benzoic acid.

References

-

Chemguide. (n.d.).[1] Hydrolysis of Nitriles. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.).[1] Nitrile to Acid - Common Conditions. Retrieved from [Link]

-

European Patent Office. (1999).[1] Process for producing cyanobenzoic acid derivatives (EP0989115A2).[1][15] Retrieved from

-

Organic Syntheses. (1977).[1] Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates. Org. Synth. 1977, 56,[12] 59. Retrieved from [Link]

-

PubChem. (n.d.).[1] Ethyl 4-cyanobenzoate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

- 1. Ethyl 4-cyanobenzoate | C10H9NO2 | CID 81589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 3. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 9. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes & Protocols: Ethyl 4-(cyanomethyl)benzoate in Multi-Component Reactions for Heterocyclic Scaffolding

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Ethyl 4-(cyanomethyl)benzoate in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering a highly efficient and atom-economical pathway to complex molecular scaffolds from simple, readily available starting materials.[1] Ethyl 4-(cyanomethyl)benzoate is a bifunctional building block of significant interest. It possesses both an active methylene group, conferred by the cyanomethyl moiety, and a versatile ethyl benzoate group, which can serve as a handle for further synthetic modifications or as a key pharmacophoric element. This unique combination makes it an ideal candidate for incorporation into diverse heterocyclic systems through MCRs, enabling the rapid generation of libraries of potential drug candidates.

This application note details a proposed application of Ethyl 4-(cyanomethyl)benzoate in a well-established and robust multi-component reaction: the Gewald three-component reaction for the synthesis of highly substituted 2-aminothiophenes. While direct literature precedent for this specific transformation is not available, the proposed protocol is grounded in the well-understood mechanism of the Gewald reaction and the known reactivity of arylacetonitriles.[2][3][4][5]

Proposed Application: Gewald Synthesis of Novel 2-Aminothiophenes

The Gewald reaction is a cornerstone of heterocyclic chemistry, providing a straightforward route to 2-aminothiophenes, which are privileged scaffolds in a multitude of biologically active compounds.[2][4] The classical Gewald reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[3][5] We propose the utilization of Ethyl 4-(cyanomethyl)benzoate as the active methylene nitrile component in a Gewald reaction with cyclohexanone and elemental sulfur to yield a novel, highly functionalized 2-aminothiophene.

The resulting product, ethyl 4-((2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methyl)benzoate, incorporates the ethyl benzoate moiety onto a medicinally relevant 2-aminothiophene core. This scaffold presents numerous opportunities for further derivatization, including N-acylation, N-alkylation, and Suzuki or amide coupling reactions at the benzoate ester, making it an attractive platform for the development of novel therapeutics.

Plausible Reaction Mechanism

The proposed mechanism for the Gewald reaction involving Ethyl 4-(cyanomethyl)benzoate proceeds through several key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between cyclohexanone and Ethyl 4-(cyanomethyl)benzoate to form an α,β-unsaturated nitrile intermediate.[3]

-

Michael Addition of Sulfur: Elemental sulfur, in the presence of the base, forms a nucleophilic sulfur species that undergoes a Michael addition to the electron-deficient double bond of the unsaturated nitrile.

-

Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to afford the stable, aromatic 2-aminothiophene product.[3]

Figure 1: Proposed mechanism for the Gewald reaction.

Experimental Protocol: Synthesis of Ethyl 4-((2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methyl)benzoate

This protocol outlines the proposed one-pot synthesis of the target 2-aminothiophene derivative from Ethyl 4-(cyanomethyl)benzoate.

Materials and Equipment

-

Ethyl 4-(cyanomethyl)benzoate (1.0 eq)

-

Cyclohexanone (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine (0.5 eq)

-

Ethanol (solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-(cyanomethyl)benzoate (e.g., 1.89 g, 10 mmol), cyclohexanone (0.98 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol).

-

Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by the addition of morpholine (0.44 g, 5 mmol) as the basic catalyst.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is expected to be complete within 4-6 hours.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate may form. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl 4-((2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methyl)benzoate.

Data Presentation: Expected Yield and Characterization

| Product | Molecular Formula | Molecular Weight | Expected Yield | Physical Appearance |